molecular formula C10H9N3S B2810372 (Quinolin-3-yl)thiourea CAS No. 30162-39-1

(Quinolin-3-yl)thiourea

Cat. No.: B2810372
CAS No.: 30162-39-1
M. Wt: 203.26
InChI Key: FWHWMBUEPKVKDX-UHFFFAOYSA-N
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Description

(Quinolin-3-yl)thiourea is an organosulfur compound that features a quinoline ring attached to a thiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: (Quinolin-3-yl)thiourea can be synthesized through the reaction of quinoline-3-carboxaldehyde with thiourea in the presence of a suitable catalyst. The reaction typically involves heating the reactants in a solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions: (Quinolin-3-yl)thiourea undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

(Quinolin-3-yl)thiourea has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Thiourea: A simpler analog with similar sulfur-containing functional groups.

    Quinoline Derivatives: Compounds like quinoline-2-thiol and quinoline-4-thiol share structural similarities with (Quinolin-3-yl)thiourea.

Uniqueness: this compound stands out due to its combined quinoline and thiourea moieties, which confer unique biological activities and chemical reactivity. Its ability to undergo diverse chemical reactions and its broad spectrum of biological activities make it a valuable compound in various research fields .

Properties

IUPAC Name

quinolin-3-ylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3S/c11-10(14)13-8-5-7-3-1-2-4-9(7)12-6-8/h1-6H,(H3,11,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWHWMBUEPKVKDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)NC(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30162-39-1
Record name (quinolin-3-yl)thiourea
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